3-(1-isopropyl-1H-indol-3-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide
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Overview
Description
3-(1-isopropyl-1H-indol-3-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-isopropyl-1H-indol-3-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Isopropyl Substitution: The indole derivative is then alkylated with isopropyl halide in the presence of a base such as potassium carbonate.
Pyrazole Formation: The pyrazole ring is synthesized separately by reacting a 1,3-diketone with hydrazine hydrate.
Coupling Reaction: The final step involves coupling the indole and pyrazole derivatives through an amide bond formation. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the amide group using reducing agents such as lithium aluminum hydride.
Substitution: The indole and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution on the indole ring.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced amide to amine.
Substitution: Halogenated indole or pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, indole derivatives are known for their bioactivity. This compound could be studied for its potential as an enzyme inhibitor or receptor modulator, given the bioactive nature of both indole and pyrazole rings.
Medicine
In medicinal chemistry, this compound might be explored for its potential therapeutic properties. Indole derivatives have been investigated for their anticancer, antimicrobial, and anti-inflammatory activities. The presence of a pyrazole ring could enhance these properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(1-isopropyl-1H-indol-3-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The indole moiety could bind to tryptophan-binding sites, while the pyrazole ring might interact with metal ions or other active site components, altering the function of the target protein.
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-3-yl)propanamide: Lacks the isopropyl and pyrazole substitutions, making it less complex.
N-(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)propanamide: Lacks the indole moiety, which is crucial for bioactivity.
Uniqueness
The uniqueness of 3-(1-isopropyl-1H-indol-3-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide lies in its combination of an indole and pyrazole ring, each contributing distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C21H28N4O |
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Molecular Weight |
352.5 g/mol |
IUPAC Name |
3-(1-propan-2-ylindol-3-yl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]propanamide |
InChI |
InChI=1S/C21H28N4O/c1-14(2)25-13-17(18-8-6-7-9-20(18)25)10-11-21(26)22-12-19-15(3)23-24(5)16(19)4/h6-9,13-14H,10-12H2,1-5H3,(H,22,26) |
InChI Key |
IDHKFOTZJRXCMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNC(=O)CCC2=CN(C3=CC=CC=C32)C(C)C |
Origin of Product |
United States |
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